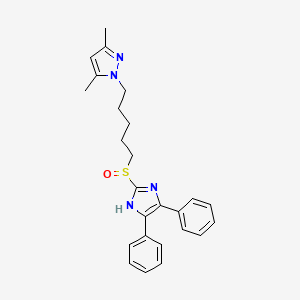

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de RP 73163 implique plusieurs étapes, commençant par la préparation de la structure imidazole de base. Les étapes clés incluent :

Formation du Cycle Imidazole : Ceci est généralement réalisé par la condensation d’aldéhydes et d’amines appropriés en conditions acides.

Introduction du Groupe Sulfinyle : Le groupe sulfinyle est introduit par oxydation d’un précurseur thioéther à l’aide d’oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.

Fixation du Groupe Pyrazolyle : Le groupe pyrazolyle est fixé par des réactions de substitution nucléophile, souvent en utilisant des halogénures d’alkyle comme partenaires électrophile.

Méthodes de Production Industrielle

La production industrielle de RP 73163 impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour certaines étapes, ainsi que le développement de méthodes de purification efficaces telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions

RP 73163 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe thioéther du précurseur peut être oxydé en un groupe sulfinyle.

Substitution : L’introduction du groupe pyrazolyle implique des réactions de substitution nucléophile.

Réactifs et Conditions Courants

Agents Oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.

Principaux Produits

Le principal produit de ces réactions est RP 73163 lui-même, avec les groupes sulfinyle et pyrazolyle correctement positionnés sur le cycle imidazole .

Applications de la Recherche Scientifique

Chimie : En tant qu’inhibiteur puissant de l’ACAT, il est utilisé dans des études relatives au métabolisme du cholestérol et à l’inhibition enzymatique.

Biologie : Il est utilisé pour étudier le rôle de l’ACAT dans les processus cellulaires et son impact sur le métabolisme lipidique.

Médecine : RP 73163 a des applications thérapeutiques potentielles dans le traitement des hyperlipidémies et d’autres troubles métaboliques.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's structural features indicate potential applications in drug development, especially as an anti-cancer agent. Research has shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole and pyrazole have been linked to apoptosis induction in cancer cells, suggesting that this compound may also possess similar properties.

Case Study : In a study examining related imidazole derivatives, compounds demonstrated IC50 values ranging from 2.38 µM to 8.13 µM against specific cancer cell lines, indicating promising anti-tumor activity .

Antimicrobial Activity

Compounds containing imidazole and pyrazole rings have demonstrated antimicrobial properties. The sulfinyl group may enhance the compound's ability to interact with biological membranes or inhibit key metabolic pathways in microorganisms.

Research Findings : A study on related imidazole derivatives showed effective inhibition of bacterial growth at low concentrations, suggesting that modifications to the imidazole structure could lead to new antimicrobial agents .

Enzyme Inhibition

Due to the presence of the sulfinyl group, this compound may act as an enzyme inhibitor. Sulfinamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.

Case Study : Research indicates that structurally similar compounds inhibit enzymes critical for tumor growth and survival, highlighting the potential of this compound in therapeutic applications targeting metabolic pathways in cancer cells .

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A (related imidazole derivative) | 2.38 | Anti-cancer |

| Compound B (sulfonamide derivative) | 3.77 | Enzyme inhibition |

| 1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)... | TBD | Potential anti-cancer |

Mécanisme D'action

RP 73163 exerce ses effets en inhibant l’enzyme acyl-CoA : cholestérol acyltransférase (ACAT). Cette enzyme est responsable de l’estérification du cholestérol, une étape clé dans la formation des esters de cholestérol. En inhibant l’ACAT, RP 73163 réduit la formation d’esters de cholestérol, ce qui entraîne une diminution des niveaux de VLDL et de LDL dans le sang. Ce mécanisme est particulièrement efficace dans certaines conditions nutritionnelles, telles que le jeûne .

Comparaison Avec Des Composés Similaires

RP 73163 est unique parmi les inhibiteurs de l’ACAT en raison de sa forte puissance et de sa biodisponibilité systémique. Des composés similaires incluent :

RP 76076 : Un autre inhibiteur de l’ACAT ayant des effets hypocholestérolémiants similaires mais des propriétés pharmacocinétiques différentes.

F12511 : Un composé structurellement apparenté ayant une activité inhibitrice de l’ACAT.

CI-1011 : Un autre inhibiteur de l’ACAT étudié pour ses effets sur le métabolisme lipidique.

RP 73163 se distingue par son inhibition spécifique de l’ACAT et sa capacité à réduire les niveaux de triglycérides plasmatiques sans affecter la concentration de cholestérol .

Activité Biologique

1-(5-((4,5-Diphenyl-1H-imidazol-2-yl)sulfinyl)pentyl)-3,5-dimethyl-1H-pyrazole (CAS Number: 136609-53-5) is a compound of interest due to its potential biological activities. The molecular formula is C25H28N4OS, with a molecular weight of 432.581 g/mol. This compound has been studied for its various pharmacological properties, including cytotoxicity and enzyme inhibition.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 108 nM against specific targets. This suggests a potent ability to inhibit cell growth in cancerous conditions, particularly in glioma cells.

| Cell Line | IC50 (nM) |

|---|---|

| C6 | 108 |

| SH-SY5Y | 164 |

| Other | 240 |

These values indicate that the compound is more effective than some established chemotherapeutic agents, which often have higher IC50 values.

The mechanism of action involves inducing apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to significant cell cycle arrest, particularly in the G0/G1 phase, indicating its role in halting cell proliferation.

Flow Cytometry Results:

- Early Apoptosis: 4.88%

- Late Apoptosis: 69.27%

- Necrosis: 4.88%

The apoptosis-necrosis ratio calculated was approximately 15:19 , demonstrating a strong tendency towards apoptosis as the primary mode of cell death.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, it has been reported to inhibit Acyl-CoA:cholesterol acyltransferase 1 with an IC50 value of 53 nM , showcasing its potential as a therapeutic agent in lipid metabolism disorders.

Study on Glioma Treatment

In a significant study focusing on glioma treatment, the compound demonstrated a remarkable ability to induce cell cycle arrest and apoptosis in C6 glioma cells. The findings indicated that at an IC50 concentration, the compound could effectively reduce cell viability and promote programmed cell death through intrinsic pathways.

Comparative Analysis with Other Compounds

In comparative studies with other pyrazole derivatives, this compound consistently showed lower IC50 values across various cancer cell lines, indicating superior efficacy. For instance, another derivative had an IC50 value of 240 nM , while the tested standard drug had values ranging from 500 nM to over 1000 nM .

Propriétés

IUPAC Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]pentyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4OS/c1-19-18-20(2)29(28-19)16-10-5-11-17-31(30)25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQMHHDKXWTFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCCS(=O)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154461-48-0 | |

| Record name | RP 73163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154461480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.